

Technical Guide: 2-Iodo-3'-methoxybenzanilide – Synthesis, Properties, and Cyclization Utility

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Compound of Interest

Compound Name: 2-iodo-N-(3-methoxyphenyl)benzamide

CAS No.: 36684-48-7

Cat. No.: B187609

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Abstract

This technical guide provides a comprehensive analysis of 2-iodo-3'-methoxybenzanilide (CAS: 36684-48-7), a pivotal intermediate in medicinal chemistry. While structurally simple, this molecule serves as a critical "turn-key" substrate for palladium-catalyzed C–H activation cascades, specifically in the synthesis of phenanthridin-6(5H)-ones—a scaffold ubiquitous in isoquinoline alkaloids and poly(ADP-ribose) polymerase (PARP) inhibitors. This document details its cheminformatic identity, robust synthetic protocols, and downstream utility in heterocyclic construction.^{[1][2][3]}

Part 1: Structural Identity & Cheminformatics

The molecule is an amide formed by the condensation of 2-iodobenzoic acid and 3-methoxyaniline. Its strategic value lies in the ortho-iodine "handle" (Ring A) and the electron-rich meta-methoxy group (Ring B), which dictates regioselectivity in downstream cyclizations.

Core Identifiers

Property	Value
IUPAC Name	N-(3-methoxyphenyl)-2-iodobenzamide
Common Name	2-iodo-3'-methoxybenzanilide
CAS Registry Number	36684-48-7
Molecular Formula	C ₁₄ H ₁₂ INO ₂
Molecular Weight	353.16 g/mol
Canonical SMILES	<chem>COc1cccc(NC(=O)c2ccccc2I)c1</chem>
InChI Key	QKNUYMHMSQWIIF-UHFFFAOYSA-N
LogP (Predicted)	~3.5
H-Bond Donors/Acceptors	1 / 2

Structural Visualization

The structure consists of two aromatic rings linked by an amide bond. The high rotational barrier of the amide bond (

) typically favors the trans (Z)-conformation in solution, placing the iodine and the methoxy ring on opposite sides to minimize steric clash, though the iodine is primed for intramolecular attack.

Part 2: Synthetic Retrosynthesis & Methodology

The synthesis of 2-iodo-3'-methoxybenzanilide is most reliably achieved via an Acyl Chloride Activation pathway. While coupling reagents (HATU/EDC) can be used, the acid chloride route is preferred for scalability and cost-efficiency when working with simple halo-benzoic acids.

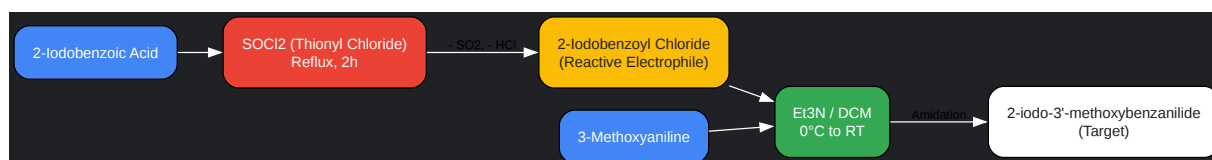
Retrosynthetic Logic

- Disconnection: The amide () bond is the strategic disconnection point.
- Synthons:

- Electrophile: 2-Iodobenzoyl chloride (generated in situ from 2-iodobenzoic acid).
- Nucleophile: 3-Methoxyaniline (m-anisidine).

Synthesis Workflow Diagram

The following diagram outlines the conversion of precursors to the target benzanilide.



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Figure 1: Step-wise synthesis of 2-iodo-3'-methoxybenzanilide via acid chloride activation.

Part 3: Reactivity Profile & Applications

The primary utility of 2-iodo-3'-methoxybenzanilide is as a precursor for Phenanthridinones via Palladium-catalyzed intramolecular C–H arylation.

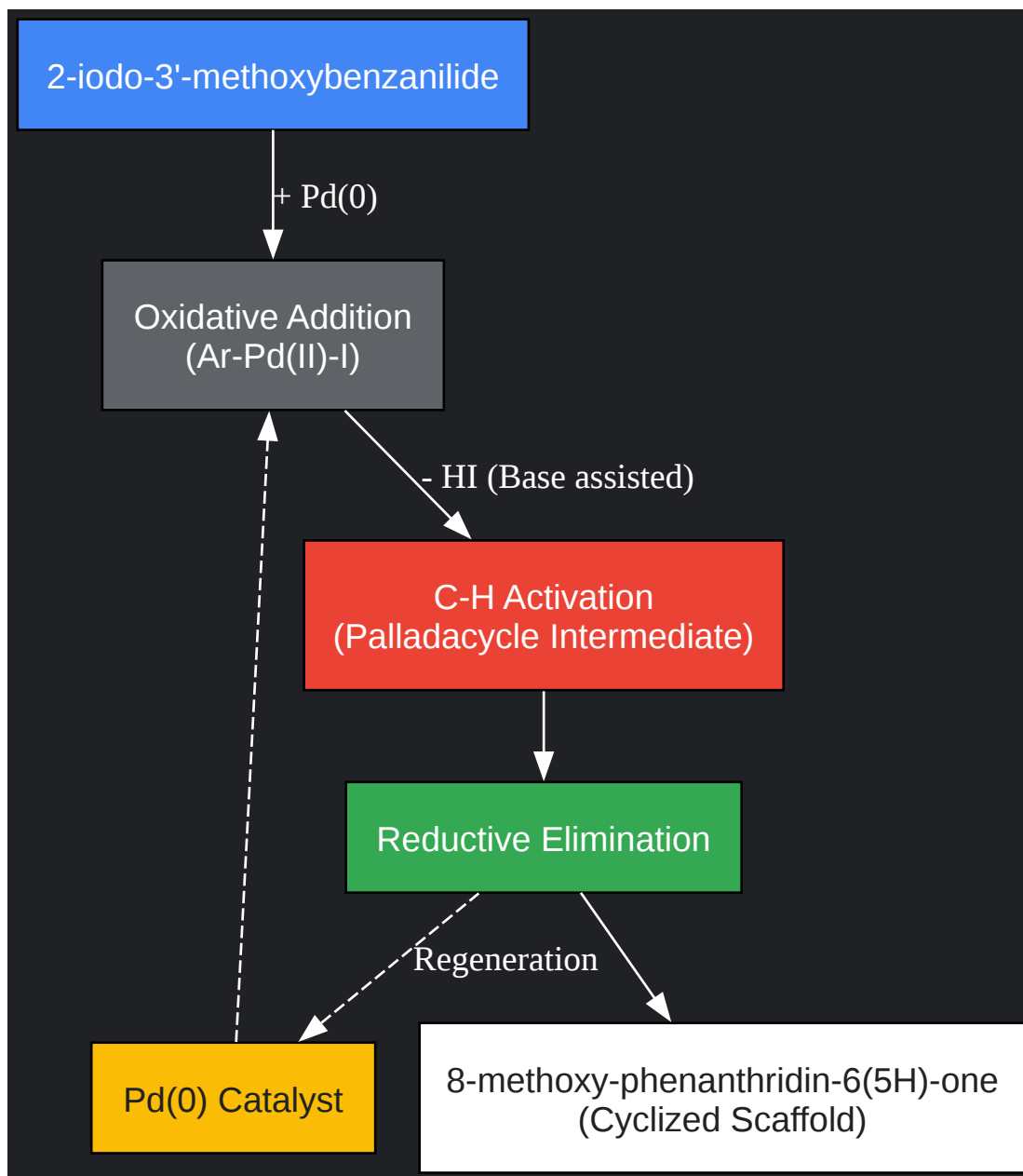
The "Chemical Handle" Concept

The ortho-iodine atom is a weak C–I bond (

53 kcal/mol), making it highly susceptible to oxidative addition by Pd(0). Once the Pd(II) species is formed, it can activate the C–H bond on the adjacent ring (Ring B).

Regioselectivity: The 3'-methoxy group directs the cyclization. Due to steric hindrance, cyclization typically occurs at the para position relative to the methoxy group (leading to the 2-methoxy-phenanthridinone) or ortho (leading to 4-methoxy), though para-cyclization is often favored electronically and sterically in similar systems [1].

Mechanistic Pathway (Graphviz)



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Figure 2: Pd-catalyzed intramolecular cyclization mechanism (Heck-type) to form the phenanthridinone core.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-iodo-3'-methoxybenzanilide

Rationale: This protocol uses the acid chloride method to ensure complete conversion of the sterically encumbered 2-iodobenzoic acid.

Materials:

- 2-Iodobenzoic acid (1.0 eq, 10 mmol)
- Thionyl chloride (SOCl₂) (5.0 eq)
- 3-Methoxyaniline (1.1 eq)
- Triethylamine (Et₃N) (2.0 eq)
- Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

- Activation: In a dry round-bottom flask equipped with a reflux condenser, suspend 2-iodobenzoic acid (2.48 g, 10 mmol) in SOCl₂ (5 mL). Add a catalytic drop of DMF.
- Reflux: Heat to reflux (75°C) for 2 hours until the solution becomes clear and gas evolution (SO₂/HCl) ceases.
- Evaporation: Cool and concentrate in vacuo to remove excess SOCl₂. Azeotrope with dry toluene (2x) to ensure all traces of acid chloride are removed. The residue is the crude 2-iodobenzoyl chloride.
- Coupling: Dissolve the crude acid chloride in dry DCM (20 mL).
- Addition: In a separate flask, dissolve 3-methoxyaniline (1.35 g, 11 mmol) and Et₃N (2.8 mL) in DCM (20 mL). Cool to 0°C.
- Reaction: Dropwise add the acid chloride solution to the amine solution over 15 minutes. Warm to room temperature and stir for 4 hours.
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc 4:1).

Validation Data:

- ^1H NMR (CDCl_3 , 400 MHz): Expect a broad singlet (NH) ~ 7.8 - 8.0 ppm; Methoxy singlet ~ 3.8 ppm; Distinctive doublet for the proton ortho to iodine on the benzoyl ring (~ 7.9 ppm).

Protocol B: Downstream Cyclization (Phenanthridinone Synthesis)

Rationale: Demonstrates the utility of the molecule using a standard $\text{Pd}(\text{OAc})_2$ catalytic system [2].

Materials:

- 2-iodo-3'-methoxybenzanilide (0.5 mmol)
- $\text{Pd}(\text{OAc})_2$ (5 mol%)
- Triphenylphosphine (PPh_3) (10 mol%) or PCy_3
- Ag_2CO_3 or K_2CO_3 (2.0 eq)
- DMA or DMF (Solvent)

Methodology:

- Charge a pressure tube with the benzanilide (177 mg, 0.5 mmol), $\text{Pd}(\text{OAc})_2$ (5.6 mg), Ligand, and Base.
- Add dry DMA (5 mL) under Argon atmosphere.
- Seal and heat to 130°C for 12–24 hours.
- Filter through Celite, concentrate, and purify via column chromatography.
- Result: Formation of methoxy-substituted phenanthridin-6(5H)-one.

Part 5: References

- PubChem. (n.d.).^[4] Benzamide, 2-iodo-N-(3-methoxyphenyl)-. National Library of Medicine. Retrieved February 26, 2026, from [\[Link\]](#)
- Dominguez, E., et al. (2024). Palladium-catalyzed phenanthridinones from 2-bromobenzamides and aryl iodide. ResearchGate. Retrieved February 26, 2026, from [\[Link\]](#)

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